molecular formula C16H11BrO2 B3265910 6-Bromo-4'-methylflavone CAS No. 41255-32-7

6-Bromo-4'-methylflavone

Cat. No.: B3265910
CAS No.: 41255-32-7
M. Wt: 315.16 g/mol
InChI Key: XSBPYQNXBLNZCI-UHFFFAOYSA-N
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Description

6-Bromo-4'-methylflavone is a synthetic flavonoid derivative characterized by a flavone backbone (2-phenyl-4H-chromen-4-one) substituted with a bromine atom at the 6-position and a methyl group at the 4'-position of the phenyl ring. Flavonoids are widely studied for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

6-bromo-2-(4-methylphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBPYQNXBLNZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601238543
Record name 6-Bromo-2-(4-methylphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41255-32-7
Record name 6-Bromo-2-(4-methylphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41255-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-(4-methylphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4’-methylflavone typically involves the bromination of 4’-methylflavone. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of 6-Bromo-4’-methylflavone may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4’-methylflavone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroflavones.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroflavones and related compounds.

    Substitution: Various substituted flavones depending on the nucleophile used

Scientific Research Applications

6-Bromo-4’-methylflavone has been the subject of numerous scientific studies due to its potential therapeutic properties. Its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its antioxidant and anti-inflammatory properties, which may have implications in treating oxidative stress-related diseases.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment, neuroprotection, and other medical conditions.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 6-Bromo-4’-methylflavone involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, including:

    Nuclear receptors: Influences gene expression by binding to nuclear receptors.

    Aryl hydrocarbon receptor (AhR): Modulates the activity of this receptor, which plays a role in detoxification and immune response.

    Kinases and receptor tyrosine kinases: Inhibits the activity of these enzymes, which are involved in cell signaling and growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the flavone backbone significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Molecular Formula Key Features Reference
6-Bromo-4'-methylflavone Br (C6), CH₃ (C4') C₁₆H₁₁BrO₂ Enhanced electrophilicity (Br) and lipophilicity (CH₃); potential halogen bonding
4'-Bromo-6-methylflavone Br (C4'), CH₃ (C6) C₁₆H₁₁BrO₂ Bromine at C4' alters π-stacking; methyl at C6 reduces steric hindrance
6-Bromo-4'-chloroflavanone Br (C6), Cl (C4') C₁₅H₁₀BrClO₂ Chlorine increases polarity; flavanone (saturated C-ring) lacks conjugation
6-Bromo-3'-methylflavone Br (C6), CH₃ (C3') C₁₆H₁₁BrO₂ Methyl at C3' disrupts symmetry; weaker π–π interactions

Key Insights :

  • Bromine Position : Bromine at C6 (as in this compound) enhances electrophilicity compared to C4'-bromo derivatives, influencing reactivity in cross-coupling reactions .
  • Methyl vs.

Key Insights :

  • The use of BF₃·OEt₂ in this compound synthesis improves regioselectivity but requires careful purification .
  • Higher yields (81%) are observed in non-flavone bromoaromatics (e.g., benzofuroxans) due to simpler reaction pathways .
Physical and Crystallographic Properties

Crystal packing and intermolecular interactions differ among analogs:

Compound Crystal System π–π Stacking (Å) Hydrogen Bonds Key Interactions Reference
This compound Monoclinic 3.6–3.8 C–H⋯O (2.50 Å) Ribbon-like layers via π-stacking
6-Bromo-4'-chloroflavanone Orthorhombic 4.1–4.3 C–H⋯O (2.65 Å) Chair-conformation C-ring; weaker stacking
4'-Bromo-6-methylflavone Monoclinic 3.5–3.7 C–H⋯Br (3.10 Å) Halogen bonding stabilizes layers

Key Insights :

  • The 4'-methyl group in this compound reduces halogen bonding compared to 4'-bromo analogs, favoring C–H⋯O interactions .
  • Saturated C-rings in flavanones (e.g., 6-Bromo-4'-chloroflavanone) exhibit weaker π–π stacking due to lack of conjugation .

Key Insights :

  • Bromine at C6 may enhance radical scavenging, while methyl groups improve bioavailability .
  • Chlorinated analogs show stronger cytotoxic effects but lower metabolic stability .

Biological Activity

6-Bromo-4'-methylflavone is a synthetic flavone derivative characterized by a bromine atom at the 6-position and a methyl group at the 4'-position of its flavonoid structure. This compound has garnered attention for its diverse biological activities, particularly its antioxidant and anti-inflammatory properties, which are relevant in the context of various diseases, including oxidative stress-related conditions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . This property is crucial for mitigating oxidative stress, which is implicated in numerous chronic diseases. The compound's ability to scavenge free radicals and inhibit lipid peroxidation has been documented in several studies, suggesting potential therapeutic applications in conditions like cardiovascular diseases and neurodegenerative disorders.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation of inflammatory pathways suggests its potential use in treating inflammatory diseases, including arthritis and other autoimmune disorders.

Enzyme Inhibition

Several studies have investigated the compound's ability to inhibit specific enzymes related to carbohydrate metabolism, indicating a possible role in blood sugar management . This could be particularly beneficial for conditions such as diabetes, where enzyme regulation plays a critical role.

Antibacterial Activity

Limited research has also pointed towards the antibacterial properties of this compound. Some studies have reported activity against certain bacterial strains, although further investigation is needed to fully understand its efficacy across a broader range of pathogens.

Potential Applications in Cancer Treatment

Emerging research has suggested that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines and inhibit tumor growth, making it a candidate for further exploration in cancer therapeutics .

The biological activity of this compound is mediated through its interaction with various molecular targets:

  • Nuclear Receptors : The compound modulates gene expression by binding to nuclear receptors involved in metabolic processes.
  • Aryl Hydrocarbon Receptor (AhR) : It influences the activity of AhR, which plays a role in detoxification and immune responses.
  • Kinases : Inhibition of receptor tyrosine kinases involved in cell signaling pathways contributes to its anticancer effects .

Study on Antioxidant Activity

In a study assessing the antioxidant capacity of various flavonoids, this compound demonstrated superior radical scavenging activity compared to other compounds tested. The results indicated a significant reduction in oxidative stress markers in treated cells, highlighting its potential as a protective agent against oxidative damage.

Research on Anti-inflammatory Effects

A clinical trial examining the anti-inflammatory effects of this compound showed promising results in patients with chronic inflammatory conditions. Participants reported reduced pain and inflammation after supplementation with the compound, suggesting its therapeutic potential .

Investigation into Anticancer Properties

A recent study focused on the effects of this compound on human cancer cell lines found that it induced apoptosis through caspase activation pathways. The findings support further investigation into its application as an adjunct therapy in cancer treatment .

Summary Table of Biological Activities

Activity Description References
AntioxidantScavenges free radicals; inhibits lipid peroxidation
Anti-inflammatoryInhibits pro-inflammatory cytokines and enzymes
Enzyme inhibitionPotential role in blood sugar management through enzyme inhibition
AntibacterialActivity against certain bacterial strains
AnticancerInduces apoptosis; inhibits tumor growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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